molecular formula C25H18Cl2N2O3S B5457794 (2Z)-2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B5457794
M. Wt: 497.4 g/mol
InChI Key: BARZAHYRWNWHQQ-HMAPJEAMSA-N
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Description

(2Z)-2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by its complex structure, which includes a thiazole ring fused to a benzimidazole ring, and a benzylidene group substituted with dichloro and phenoxypropoxy groups. Compounds of this class are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Substitution Reactions: Introduction of the dichloro and phenoxypropoxy groups through nucleophilic substitution reactions.

    Formation of the Benzylidene Group: This involves the condensation of the intermediate with an aldehyde under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the phenoxypropoxy group.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds of this class are often studied for their potential antimicrobial, antiviral, and anticancer activities. The presence of the thiazole and benzimidazole rings is known to contribute to these biological activities.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic applications. For example, they may be evaluated as potential drug candidates for treating infections or cancer.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting the synthesis of bacterial cell walls or interfering with bacterial DNA replication. The molecular targets and pathways involved would vary accordingly.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene]benzimidazole
  • (2Z)-2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene]thiazole

Uniqueness

The uniqueness of (2Z)-2-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its combined structural features of thiazole, benzimidazole, and benzylidene groups. This combination may confer unique biological activities and chemical properties that are not present in similar compounds.

Properties

IUPAC Name

(2Z)-2-[[3,5-dichloro-2-(3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2O3S/c26-17-13-16(14-22-24(30)29-21-10-5-4-9-20(21)28-25(29)33-22)23(19(27)15-17)32-12-6-11-31-18-7-2-1-3-8-18/h1-5,7-10,13-15H,6,11-12H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARZAHYRWNWHQQ-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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